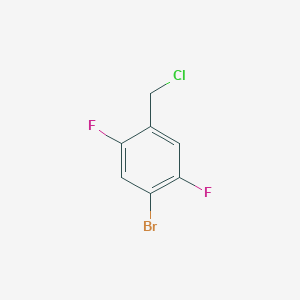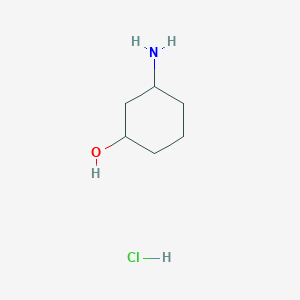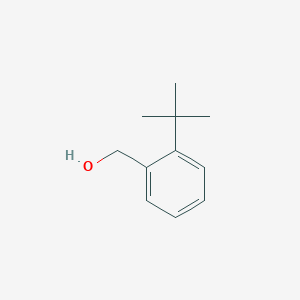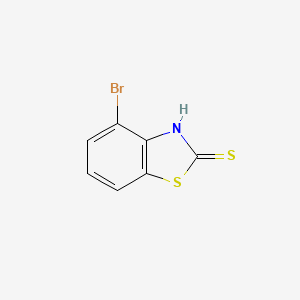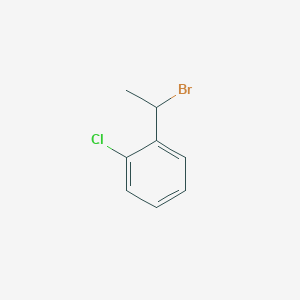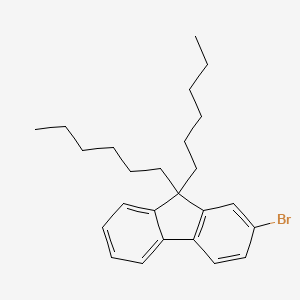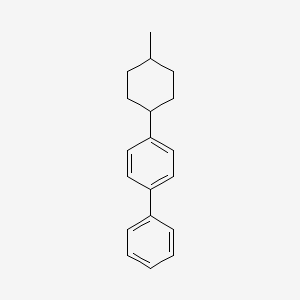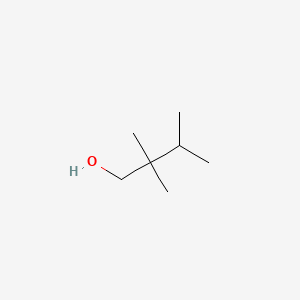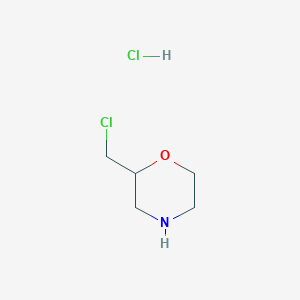
2-(Chlormethyl)morpholinhydrochlorid
Übersicht
Beschreibung
2-(Chloromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H11Cl2NO and its molecular weight is 172.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Entwicklung antimikrobieller Wirkstoffe
2-(Chlormethyl)morpholinhydrochlorid: wurde auf sein Potenzial zur Entwicklung neuer antimikrobieller Wirkstoffe untersucht. Seine Struktur kann in Polymere wie Carboxymethylcellulose (CMC) eingebaut werden, um deren antimikrobielle Eigenschaften zu verbessern. Studien deuten darauf hin, dass die Einarbeitung dieser Verbindung in CMC die Fähigkeit des Materials, das mikrobielle Wachstum zu hemmen, deutlich verbessern kann, was es zu einem vielversprechenden Kandidaten für medizinische Anwendungen macht, bei denen die Vorbeugung von Infektionen entscheidend ist .
Materialwissenschaft: Polymermodifikation
In der Materialwissenschaft wird This compound verwendet, um die Eigenschaften von Polymeren zu modifizieren. Durch die Einführung dieser Verbindung in Polymerketten können Forscher die thermischen und optischen Eigenschaften des Materials verändern. Dies kann zur Entwicklung von Polymeren mit bestimmten, gewünschten Eigenschaften für den Einsatz in verschiedenen industriellen Anwendungen führen .
Chemische Synthese: Zwischenprodukt für Morpholin-Derivate
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Morpholin-Derivaten. Sie wird in verschiedenen chemischen Reaktionen verwendet, um Verbindungen zu erzeugen, die in verschiedenen Anwendungen eingesetzt werden, darunter Pharmazeutika und Agrochemikalien. Die Vielseitigkeit von This compound in der chemischen Synthese unterstreicht seine Bedeutung bei der Herstellung komplexer organischer Moleküle .
Chromatographie: Analytisches Reagenz
In der Chromatographie kann This compound als analytisches Reagenz verwendet werden. Seine einzigartigen chemischen Eigenschaften ermöglichen es ihm, mit anderen Stoffen auf eine Weise zu interagieren, die gemessen und analysiert werden kann, was es bei der Trennung und Identifizierung von Verbindungen in komplexen Gemischen nützlich macht .
Analytische Forschung: Molekulare Charakterisierung
Die Verbindung ist auch in der analytischen Forschung von Bedeutung, wo sie für molekulare Charakterisierungsmethoden wie NMR, HPLC, LC-MS und UPLC verwendet wird. Diese Techniken sind unerlässlich, um die Struktur und das Verhalten von Molekülen zu verstehen, was für die Entwicklung neuer Medikamente und Materialien entscheidend ist .
Lebenswissenschaften: Biologische Studien
In der Forschung der Lebenswissenschaften wird This compound verwendet, um biologische Prozesse zu untersuchen. Seine Einarbeitung in bioaktive Moleküle kann dazu beitragen, die Interaktion zwischen Medikamenten und ihren Zielmolekülen zu verstehen, was für die Entwicklung neuer therapeutischer Wirkstoffe von grundlegender Bedeutung ist .
Safety and Hazards
Zukünftige Richtungen
Morpholine derivatives, including 2-(Chloromethyl)morpholine hydrochloride, are of significant interest in medicinal chemistry due to their wide range of biological activities and their potential to improve the pharmacokinetic profile of bioactive molecules . Therefore, future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthetic methodologies for their preparation.
Wirkmechanismus
Target of Action
Morpholine derivatives, such as amorolfine, are known to inhibit fungal enzymes d14 reductase and d7-d8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
For instance, Amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Based on the action of similar morpholine derivatives, it can be inferred that the compound may interfere with sterol synthesis pathways in fungi .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to disruption of essential biochemical pathways in fungi, potentially leading to their death .
Biochemische Analyse
Biochemical Properties
2-(Chloromethyl)morpholine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 enzymes leads to the biotransformation of 2-(Chloromethyl)morpholine hydrochloride into other metabolites . Additionally, it can interact with other proteins and enzymes, influencing their activity and function.
Cellular Effects
2-(Chloromethyl)morpholine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)morpholine hydrochloride involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 2-(Chloromethyl)morpholine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)morpholine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)morpholine hydrochloride is relatively stable under inert atmosphere and room temperature conditions . Its degradation products can also have biological activity, which may contribute to its overall effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, at high doses, 2-(Chloromethyl)morpholine hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-(Chloromethyl)morpholine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into other metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)morpholine hydrochloride within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)morpholine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-(chloromethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGDVVWHFIEBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144053-97-4 | |
| Record name | Morpholine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144053-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



